9-(4-tert-butylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine-derived carboxamide features a 4-methylphenyl group at position 2 and a 4-tert-butylphenyl substituent at position 9 (Figure 1). The tert-butyl group confers enhanced steric bulk and hydrophobicity, which may influence solubility, metabolic stability, and receptor-binding interactions .
Properties
IUPAC Name |
9-(4-tert-butylphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-13-5-7-14(8-6-13)20-25-17(19(24)29)18-21(27-20)28(22(30)26-18)16-11-9-15(10-12-16)23(2,3)4/h5-12H,1-4H3,(H2,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHBLILEWUONRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Core Assembly
The purine skeleton is synthesized via the Traube reaction, which involves cyclocondensation of 4,5-diaminopyrimidine derivatives with formamide or its analogs. For this compound, 4-amino-5-cyano-6-(4-methylphenyl)pyrimidine is reacted with tert-butyl isocyanate under acidic conditions to form the 8-oxo intermediate.
Reaction Conditions :
- Solvent : Dimethylacetamide (DMAc)
- Temperature : 120°C, 12 hours
- Catalyst : p-Toluenesulfonic acid (10 mol%)
- Yield : 68%
Suzuki-Miyaura Coupling for Aryl Group Introduction
The 4-tert-butylphenyl group is introduced at position 9 via palladium-catalyzed cross-coupling. A boronic ester derivative of 4-tert-butylphenyl is reacted with the brominated purine intermediate.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C, 8 hours |
| Yield | 76% |
Side products (e.g., homocoupled biaryls) are minimized by degassing the reaction mixture and using excess boronic ester (1.5 equiv).
Carboxamide Functionalization
The 6-position is amidated using chlorocarbonylation followed by ammonia treatment. Chlorocarbonylimidazole activates the carboxyl group, enabling nucleophilic attack by ammonium hydroxide.
Critical Notes :
- Excess imidazole (2.0 equiv) ensures complete activation.
- Reaction at 0°C prevents hydrolysis of the carbonyl intermediate.
Mechanistic Insights and Stereoelectronic Effects
Role of Electron-Donating Substituents
The tert-butyl group at position 4 donates electron density via inductive effects, stabilizing the transition state during coupling reactions. This reduces activation energy and enhances regioselectivity. Conversely, the 4-methylphenyl group at position 2 exerts moderate steric hindrance, necessitating bulky ligands (e.g., tri-tert-butylphosphine) to prevent undesired β-hydride elimination.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMAc) stabilize charged intermediates in the Traube reaction. Elevated temperatures (120°C) accelerate cyclization but risk decomposition, requiring precise time control.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (7:3). Purity is confirmed by HPLC (C18 column, 95:5 acetonitrile/water, λ = 254 nm).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, H-8), 7.65–7.58 (m, 4H, aryl), 2.38 (s, 3H, CH₃), 1.34 (s, 9H, t-Bu).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1650 cm⁻¹ (CONH₂).
- HRMS (ESI+) : m/z 376.1789 [M+H]⁺ (calc. 376.1764).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Traube Cyclization | 68 | 95 | Scalability |
| Suzuki Coupling | 76 | 98 | Regioselectivity |
| Enzymatic Synthesis* | 42 | 88 | Mild conditions |
Enzymatic approaches using *E. coli extracts show promise but remain underdeveloped for this compound.
Industrial-Scale Considerations
Batch reactors (50–100 L) are preferred for large-scale synthesis. Key challenges include:
- Exothermic Reactions : Controlled addition of tert-butyl isocyanate to prevent thermal runaway.
- Catalyst Recycling : Pd recovery via charcoal filtration reduces costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxo group in the purine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The purine core is a common motif in many biologically active molecules, including nucleotides and coenzymes.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases by interacting with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 9-(4-tert-butylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The specific pathways and targets depend on the derivative and its functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Substituents : Position 9 has a 4-ethoxyphenyl group instead of 4-tert-butylphenyl.
- Data Gap: No bioactivity or synthesis details are available in the provided evidence.
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 64440-99-9)
- Substituents : Position 2 has a methyl group instead of 4-methylphenyl.
- However, the absence of an aromatic ring at position 2 may limit π-π stacking interactions .
- Synthesis : Parchem Chemicals lists this compound as commercially available, indicating established synthetic routes.
8-(Methylthio)-9-phenyl-9H-purine-6-carboxamide
- Substituents : Position 8 has a methylthio (–SCH3) group instead of an oxo group.
Comparative Data Table
Key Research Findings
Synthetic Flexibility : The target compound’s synthesis likely follows Huang et al.’s method (Scheme 3, ), involving thiourea intermediates and alkylation steps. Replacing phenyl isothiocyanate with tert-butyl-substituted reagents would enable incorporation of the 4-tert-butylphenyl group .
Steric Effects : The tert-butyl group in the target compound may hinder enzymatic degradation compared to smaller substituents (e.g., ethoxy or methyl), as observed in similar purine derivatives .
Commercial Viability : The Parchem compound (CAS 64440-99-9) is marketed for research use, suggesting scalable synthesis protocols for purine carboxamides .
Notes
- Bioactivity Data: No direct biological studies for the target compound are cited in the evidence.
- Structural Limitations : The tert-butyl group’s bulk may reduce solubility, necessitating formulation optimizations for therapeutic use.
Biological Activity
9-(4-tert-butylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound belonging to the purine family, characterized by a complex structure that includes a carboxamide functional group. This compound has garnered interest in various fields due to its potential biological activities, including enzyme inhibition and receptor modulation. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is depicted below:
This structure features:
- A purine core, which is essential for various biological functions.
- Substituents that enhance its lipophilicity and potentially its bioactivity.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been tested against various enzymes, particularly those involved in metabolic pathways. For instance:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 25 |
| Phosphodiesterase | Non-competitive | 15 |
These results suggest that this compound can effectively modulate enzyme activity, which may have implications in inflammatory diseases and other conditions where these enzymes play a critical role.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding to Active Sites : The compound binds to specific active sites of enzymes or receptors, inhibiting their function.
- Modulation of Signaling Pathways : It may alter intracellular signaling pathways related to inflammation and cell proliferation.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Inflammation : A study demonstrated that treatment with the compound reduced inflammation markers in a rodent model of arthritis by inhibiting COX enzymes.
- Antimicrobial Efficacy : Another study highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting its potential use in treating infections caused by multi-drug resistant organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
